molecular structure of (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine
molecular structure of (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine
An In-depth Technical Guide to the Molecular Structure and Characterization of (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine is a secondary amine characterized by the presence of a cyclohexylmethyl group and a 2-cyclohex-1-en-1-ylethyl group attached to a central nitrogen atom. While this specific molecule is not extensively documented in current chemical literature, its structural motifs are of interest in medicinal chemistry and materials science. This guide provides a predictive overview of its molecular properties and a comprehensive framework for its synthesis and structural elucidation. By leveraging established principles of organic chemistry and spectroscopy, we aim to equip researchers with the necessary tools to identify and characterize this novel compound.
Predicted Molecular Properties
Based on its constituent parts, we can predict the fundamental properties of (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine.
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Molecular Formula: C₁₅H₂₇N
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Molecular Weight: 221.38 g/mol
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Physical State: Expected to be a liquid at room temperature, possibly with a characteristic amine odor.
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Solubility: Likely soluble in common organic solvents such as chloroform, methanol, and dichloromethane, with limited solubility in water.
Proposed Synthesis Route: Reductive Amination
A reliable method for synthesizing secondary amines is reductive amination.[1][2][3] This approach offers high selectivity and avoids the over-alkylation issues that can occur with direct alkylation of amines.[1][4]
The proposed synthesis involves the reaction of 2-(cyclohex-1-en-1-yl)ethanamine with cyclohexanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is a suitable reducing agent for this one-pot reaction, as it is mild and selective for the iminium ion over the aldehyde.[1]
Experimental Protocol: Reductive Amination
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To a solution of 2-(cyclohex-1-en-1-yl)ethanamine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add cyclohexanecarboxaldehyde (1 equivalent).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine.
In-depth Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for the structural confirmation of (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine is characterized by a few key absorption bands.[5][6][7][8]
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N-H Stretch: A single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.[6][7] This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.[5][7]
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C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The vinylic C-H stretch from the cyclohexene ring is expected just above 3000 cm⁻¹.
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C=C Stretch: A weak to medium absorption band around 1650 cm⁻¹ corresponding to the carbon-carbon double bond in the cyclohexene ring.
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C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.
The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms. The predicted chemical shifts are summarized in the table below.[9][10][11]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | 0.5 - 2.0 | Broad Singlet | 1H |
| Vinylic H (on C=C) | ~5.4 | Broad Singlet/Triplet | 1H |
| N-CH ₂-Cyclohexyl | 2.2 - 2.5 | Doublet | 2H |
| N-CH ₂-CH₂-Cyclohexenyl | 2.4 - 2.7 | Triplet | 2H |
| N-CH₂-CH ₂-Cyclohexenyl | 2.0 - 2.2 | Triplet | 2H |
| Cyclohexyl & Cyclohexenyl CH, CH₂ | 0.8 - 2.1 | Multiplets | 18H |
The N-H proton signal is often broad and may not show clear coupling. Its chemical shift is highly dependent on solvent and concentration. Adding D₂O will cause the N-H signal to disappear, confirming its identity.[7]
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The electronegative nitrogen atom will deshield adjacent carbons, causing them to appear at a higher chemical shift.[7]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Vinylic C (quaternary) | 135 - 140 |
| Vinylic C-H | 120 - 125 |
| C H₂-N | 50 - 60 |
| C H₂-N | 45 - 55 |
| Aliphatic CH₂, CH | 20 - 40 |
Online prediction tools and databases can provide more precise estimations of chemical shifts.[12][13][14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17][18] Therefore, the molecular ion peak for C₁₅H₂₇N is expected at an m/z of 221.
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Fragmentation Pattern: The fragmentation of aliphatic amines is dominated by α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[7][17][18][19][20] This results in a resonance-stabilized iminium cation. For (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine, two primary α-cleavage pathways are possible:
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Loss of a cyclohexyl radical (C₆H₁₁) to give a fragment at m/z = 138.
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Loss of a cyclohex-1-en-1-ylethyl radical (C₈H₁₃) to give a fragment at m/z = 110.
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The most stable carbocation will typically result in the base peak in the spectrum.
Experimental Workflow for Structural Verification
The following workflow outlines the logical steps a researcher should take to confirm the synthesis and structure of the target compound.
Caption: Experimental workflow for synthesis and structural verification.
Conclusion
This guide provides a comprehensive technical framework for the synthesis and characterization of the novel secondary amine, (2-Cyclohex-1-en-1-ylethyl)(cyclohexylmethyl)amine. Through a proposed reductive amination synthesis and predictive analysis of its IR, NMR, and mass spectra, researchers are equipped with a robust methodology for its structural elucidation. The successful application of these analytical techniques will be crucial for confirming the identity and purity of this compound, paving the way for its potential application in drug development and other scientific fields.
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